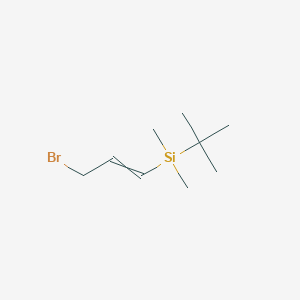

(3-Bromoprop-1-en-1-yl)(tert-butyl)dimethylsilane

Description

Properties

CAS No. |

920754-30-9 |

|---|---|

Molecular Formula |

C9H19BrSi |

Molecular Weight |

235.24 g/mol |

IUPAC Name |

3-bromoprop-1-enyl-tert-butyl-dimethylsilane |

InChI |

InChI=1S/C9H19BrSi/c1-9(2,3)11(4,5)8-6-7-10/h6,8H,7H2,1-5H3 |

InChI Key |

LZNZINHBEJFQGV-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)[Si](C)(C)C=CCBr |

Origin of Product |

United States |

Preparation Methods

Reaction Overview

-

- 3-bromopropene

- tert-butyl dimethylsilyl chloride

- Base (e.g., triethylamine)

-

- Anhydrous solvent (e.g., dichloromethane or tetrahydrofuran)

- Temperature control (typically at or below room temperature)

The reaction proceeds through the formation of a silyl ether, where the bromine atom acts as a leaving group, allowing for the formation of the desired compound.

Detailed Preparation Method

Step-by-Step Procedure

Preparation of Reaction Mixture :

- Dissolve tert-butyl dimethylsilyl chloride in an anhydrous solvent such as dichloromethane.

- Add triethylamine to the solution to act as a base.

-

- Slowly add 3-bromopropene to the reaction mixture while maintaining low temperatures (0°C to room temperature) to minimize side reactions.

-

- Use thin-layer chromatography (TLC) to monitor the progress of the reaction until the starting material is consumed.

-

- Once complete, quench the reaction with saturated ammonium chloride solution.

-

- Separate the organic layer and wash it with brine.

- Dry over sodium sulfate and concentrate under reduced pressure.

- Purify the crude product using silica gel chromatography with appropriate eluents (e.g., petroleum ether/ethyl ether mixtures).

-

- Confirm the structure using NMR spectroscopy, mass spectrometry, and IR spectroscopy.

Industrial Production Methods

In industrial settings, production methods may be adapted for efficiency:

Continuous Flow Processes : These systems allow for real-time monitoring and optimization of reaction conditions.

Automated Systems : Utilization of automated systems can enhance reproducibility and yield.

Reaction Types and Mechanisms

(3-Bromoprop-1-en-1-yl)(tert-butyl)dimethylsilane can undergo various chemical reactions:

Substitution Reactions

The bromine atom can be substituted with nucleophiles such as:

- Amines

- Thiols

- Alkoxides

Addition Reactions

The double bond in the propene group can participate in addition reactions with electrophiles like halogens or hydrogen halides.

Elimination Reactions

Under basic conditions, elimination can occur to form silane-substituted alkynes.

Comparative Data Table

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Stability (Hydrolysis) | Key Applications |

|---|---|---|---|---|---|

| (3-Bromoprop-1-en-1-yl)(tert-butyl)dimethylsilane | C₉H₁₈BrSi | 236.23 | Si-C, C=C, Br | High | Cross-coupling, polymer chemistry |

| tert-butyldimethyl(1-(prop-1-en-2-yl)cyclobutoxy)silane | C₉H₁₈OSi | 238.34 | Si-O, C=C | Moderate | Organic synthesis |

| tert-butyl(3-chloropropoxy)dimethylsilane | C₉H₂₁ClOSi | 212.80 | Si-O, Cl | Low | Substitution reactions |

Chemical Reactions Analysis

Types of Reactions

(3-Bromoprop-1-en-1-yl)(tert-butyl)dimethylsilane undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Addition Reactions: The double bond in the propene group can participate in addition reactions with electrophiles such as halogens or hydrogen halides.

Elimination Reactions: Under basic conditions, the compound can undergo elimination to form a silane-substituted alkyne.

Common Reagents and Conditions

Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF).

Addition: Halogens (e.g., bromine) or hydrogen halides (e.g., hydrogen chloride) in solvents like dichloromethane.

Elimination: Strong bases such as potassium tert-butoxide in solvents like tetrahydrofuran (THF).

Major Products

Substitution: Formation of azido, thio, or alkoxy derivatives.

Addition: Formation of dihalides or haloalkanes.

Elimination: Formation of silane-substituted alkynes.

Scientific Research Applications

(3-Bromoprop-1-en-1-yl)(tert-butyl)dimethylsilane has several applications in scientific research:

Organic Synthesis: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Materials Science: Employed in the preparation of silicon-containing polymers and materials with unique properties such as increased thermal stability and resistance to oxidation.

Biology and Medicine: Investigated for its potential use in drug delivery systems and as a precursor for bioactive compounds.

Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of (3-Bromoprop-1-en-1-yl)(tert-butyl)dimethylsilane involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The bromine atom and the double bond in the propene group are key sites for chemical reactivity. The compound can act as an electrophile in substitution reactions and as a nucleophile in addition reactions. The tert-butyl dimethylsilyl group provides steric protection and can be selectively removed under specific conditions to reveal reactive sites for further functionalization.

Comparison with Similar Compounds

3-Bromo-1-(tert-butyldimethylsilyloxy)propane (CAS: 89031-84-5)

- Structure : Contains a silyl ether linkage (Si-O) instead of a direct Si-C bond.

- Reactivity : The Si-O bond is susceptible to hydrolysis under mild acidic/basic conditions, limiting its use in aqueous environments. In contrast, the target compound’s Si-C bond is hydrolytically stable .

- Applications : Primarily used as a protected alcohol in multistep syntheses, whereas the propenyl silane is tailored for alkenylative coupling reactions.

3-Bromo-1-trimethylsilyl-1-propyne (CAS: 38002-45-8)

- Structure : Features a trimethylsilyl (TMS) group and a terminal alkyne (C≡C) instead of a propenyl group.

- Reactivity: The alkyne undergoes cycloaddition (e.g., Click chemistry) and Sonogashira coupling, whereas the target compound’s double bond is suited for Heck or metathesis reactions. The TMS group offers less steric hindrance than TBDMS, increasing reactivity but reducing stability .

- Molecular Weight : 191.14 g/mol (vs. 236.23 g/mol for the target), impacting volatility and purification methods.

((3-Bromocyclopent-2-en-1-yl)oxy)(tert-butyl)dimethylsilane (CAS: 892145-14-1)

- Structure : Cyclopentenyl ring with bromine and a silyl ether group.

- Reactivity : The strained cyclopentene ring facilitates ring-opening reactions, unlike the linear propenyl chain. The Si-O linkage again introduces hydrolytic instability compared to the target’s Si-C bond .

- Applications : Used in stereoselective syntheses of cyclic ethers, contrasting with the target’s role in linear alkenylations.

tert-Butyl(3-chloropropoxy)dimethylsilane (CAS: 89031-82-3)

- Structure : Chlorine substituent instead of bromine, with a silyl ether linkage.

- Reactivity : Chlorine is a poorer leaving group than bromine, reducing efficacy in nucleophilic substitutions. The Si-O bond limits stability in protic media .

Comparative Data Table

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Stability (Hydrolysis) | Key Applications |

|---|---|---|---|---|---|

| Target Compound | C₉H₁₈BrSi | 236.23 | Si-C, C=C, Br | High | Cross-coupling, polymer chemistry |

| 3-Bromo-1-(TBDMS-oxy)propane | C₉H₂₁BrOSi | 257.25 | Si-O, Br | Low | Alcohol protection |

| 3-Bromo-1-TMS-propyne | C₆H₁₁BrSi | 191.14 | Si-C, C≡C, Br | Moderate | Cycloadditions, Sonogashira |

| TBDMS-cyclopentenyl bromide | C₁₁H₂₁BrOSi | 277.28 | Si-O, Br, cyclic alkene | Low | Ring-opening reactions |

| tert-Butyl(3-chloropropoxy)DMS | C₉H₂₁ClOSi | 212.80 | Si-O, Cl | Low | Substitution reactions |

Biological Activity

(3-Bromoprop-1-en-1-yl)(tert-butyl)dimethylsilane is a specialized organosilicon compound with significant applications in organic synthesis, particularly in the formation of carbon-silicon bonds. Its unique structure, characterized by a bromine atom attached to a propene moiety and a tert-butyl dimethylsilane group, endows it with distinct biological activities that are of interest in medicinal chemistry and biological research.

- Molecular Formula : C9H17BrSi

- Molecular Weight : 233.22 g/mol

- Density : 1.113 g/cm³

- Boiling Point : Approximately 216.6 °C (predicted)

The biological activity of (3-Bromoprop-1-en-1-yl)(tert-butyl)dimethylsilane is primarily attributed to its ability to form carbon-silicon bonds through nucleophilic substitution reactions. The bromine atom serves as a leaving group, facilitating the reaction with various nucleophiles, which can lead to the modification of biomolecules. This property is particularly useful in synthesizing bioactive compounds and probes for studying biological pathways.

1. Medicinal Chemistry

The compound is utilized in the development of silicon-containing drugs, which often exhibit enhanced pharmacokinetic properties compared to their carbon-only counterparts. The incorporation of silicon can improve solubility and metabolic stability, making these compounds more effective as therapeutic agents.

2. Synthesis of Bioactive Molecules

(3-Bromoprop-1-en-1-yl)(tert-butyl)dimethylsilane has been employed in the synthesis of various bioactive molecules, including:

- Antibacterial agents

- Antitumor compounds

- Insecticides

These applications leverage the compound's reactivity to create complex structures that interact with biological systems.

Case Study 1: Antimicrobial Activity

Research has indicated that derivatives synthesized from (3-Bromoprop-1-en-1-yl)(tert-butyl)dimethylsilane exhibit significant antibacterial activity against various strains of bacteria. For instance, a study demonstrated that certain synthesized compounds displayed minimum inhibitory concentrations (MICs) comparable to established antibiotics, suggesting potential for development as new antimicrobial agents.

Case Study 2: Antitumor Activity

In another study focusing on antitumor activity, compounds derived from this silane were tested against several cancer cell lines. Results showed promising cytotoxic effects, with IC50 values indicating effective inhibition of cell proliferation at relatively low concentrations.

Comparative Analysis

| Compound Type | Biological Activity | Notes |

|---|---|---|

| (3-Bromoprop-1-en-1-yl)(tert-butyl)dimethylsilane | Antibacterial, Antitumor | Effective in modifying biomolecules |

| (3-Chloroprop-1-en-1-yl)(tert-butyl)dimethylsilane | Limited Activity | Less reactive than brominated counterpart |

| (3-Iodoprop-1-en-1-yl)(tert-butyl)dimethylsilane | Moderate Activity | Similar properties but lower stability |

Q & A

Q. What are the standard synthetic routes for (3-Bromoprop-1-en-1-yl)(tert-butyl)dimethylsilane, and how are reaction conditions optimized?

The compound is typically synthesized via silylation of a propargyl bromide precursor using tert-butyldimethylsilyl chloride (TBSCl) in anhydrous tetrahydrofuran (THF) or dichloromethane (DCM). Key steps include:

- Activation of the hydroxyl group with a base (e.g., imidazole or triethylamine) to facilitate silyl ether formation .

- Controlled reaction temperatures (0°C to room temperature) to minimize side reactions like premature elimination .

- Purification via silica gel chromatography with eluents such as pentane/ethyl ether mixtures to isolate the product . Yield optimization often involves adjusting stoichiometric ratios (e.g., excess TBSCl) and ensuring anhydrous conditions .

Q. How is the compound characterized structurally, and what analytical techniques are prioritized?

Structural confirmation relies on:

- ¹H/¹³C NMR : Peaks for the tert-butyldimethylsilyl group appear at δ 0.1–0.3 ppm (Si–CH₃) and δ 0.9–1.1 ppm (C(CH₃)₃). The bromopropenyl moiety shows vinyl protons at δ 5.5–6.5 ppm and a downfield-shifted bromine-coupled carbon .

- Mass Spectrometry (MS) : Molecular ion peaks (e.g., [M+H]⁺) are validated using MALDI-TOF or ESI-MS, with fragmentation patterns confirming the silyl group .

- FT-IR : Absorbances for C–Br (~500–600 cm⁻¹) and Si–O–C (~1000–1100 cm⁻¹) bonds are critical .

Advanced Research Questions

Q. How can researchers troubleshoot low yields or undesired byproducts during silylation?

Common issues and solutions include:

- Incomplete Silylation : Ensure thorough drying of solvents (e.g., molecular sieves in THF) and use a 1.2–1.5 molar excess of TBSCl. Side reactions with residual moisture can form silanols, detectable via TLC .

- Elimination Byproducts : Lower reaction temperatures (0–5°C) and shorter reaction times (2–4 hours) suppress β-elimination of the bromine substituent. Adding HMPA as a stabilizing agent may improve selectivity .

- Purification Challenges : Use gradient elution in chromatography (e.g., 1–5% EtOAc in hexane) to resolve closely eluting impurities. Consider recrystallization in cold pentane for higher purity .

Q. What are the implications of steric effects from the tert-butyldimethylsilyl group in cross-coupling reactions?

The bulky silyl group can:

- Hinder Transition Metal Catalysis : In Suzuki-Miyaura couplings, steric hindrance may reduce reaction rates. Using Pd(PPh₃)₄ with electron-rich ligands improves accessibility .

- Direct Regioselectivity : In alkyne functionalization, the silyl group directs electrophilic attacks to the less hindered position, as observed in hydrohalogenation studies .

- Thermal Stability : Decomposition above 120°C (e.g., during reflux) may necessitate alternative protecting groups for high-temperature reactions .

Q. How do solvent polarity and additives influence the compound’s reactivity in nucleophilic substitutions?

- Polar Aprotic Solvents : DMF or DMSO enhances bromide displacement by stabilizing transition states via polarity, but may compete with nucleophiles. Use minimal solvent volumes to avoid dilution effects .

- Additives : Crown ethers (e.g., 18-crown-6) improve potassium salt solubility in THF, accelerating SN2 pathways. Conversely, silver triflate can abstract bromide, facilitating carbocation intermediates in SN1 mechanisms .

- Kinetic Studies : Monitor reaction progress via ¹H NMR to identify rate-limiting steps and optimize conditions .

Data Contradiction & Experimental Design

Q. How should researchers reconcile conflicting reports on the compound’s stability under basic conditions?

Discrepancies arise from:

- Base Strength : Strong bases (e.g., NaH) in DMF at 20°C may cleave the silyl ether, while weaker bases (e.g., K₂CO₃) in methanol preserve it. Validate stability via control experiments with model substrates .

- Solvent Effects : Protic solvents (e.g., MeOH) accelerate hydrolysis, whereas aprotic solvents (e.g., DCM) enhance stability. TLC monitoring at intervals (0, 6, 12 hours) clarifies degradation kinetics .

Q. What experimental design considerations are critical for reproducibility in multi-step syntheses?

- Batch Consistency : Use freshly distilled solvents to prevent trace water/acid from cleaving the silyl group. Document lot numbers for reagents like TBSCl .

- Scalability : Pilot small-scale reactions (0.1–1 mmol) before scaling up. For example, exothermic silylation steps may require cooling baths at larger scales .

- Data Logging : Record exact reaction times, temperatures, and humidity levels to identify variability sources .

Methodological Advances

Q. What emerging techniques improve the compound’s utility in click chemistry or bioorthogonal applications?

- Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) : Modify the bromopropenyl group to install strained cyclooctynes, enabling copper-free conjugation with azide-tagged biomolecules .

- Photocatalytic Functionalization : Use Ru(bpy)₃²⁺ under blue light to generate vinyl radicals for C–C bond formation without damaging the silyl group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.